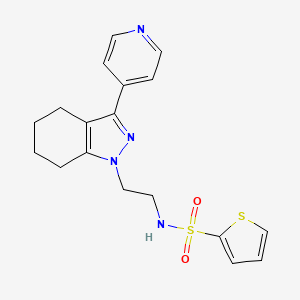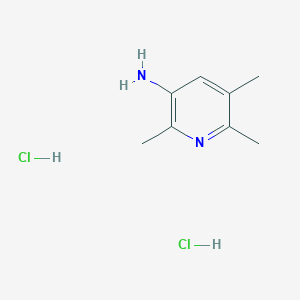
2,5,6-Trimethyl-3-pyridinamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trimethyl-3-pyridinamine dihydrochloride is a chemical compound used in scientific research for various purposes. It is a white crystalline powder with a molecular formula of C8H12N2Cl2. This compound is also known as Tropisetron and is commonly used as a serotonin receptor antagonist.
科学的研究の応用
Antimycobacterial Agents
Research into 2,5,6-Trimethyl-3-pyridinamine derivatives has led to the discovery of potent inhibitors against the mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273. These enzymes are potential targets for developing new antimycobacterial agents with a novel mechanism of action, showcasing the compound's utility in addressing tuberculosis (Güzel et al., 2009).
Synthesis of Nitrogen-containing Compounds
The synthesis of nitrogen-containing polycyclic delta-lactones through reactions involving pyridine derivatives highlights innovative approaches to creating complex organic structures. This demonstrates the compound's role in advancing synthetic organic chemistry (Rudler et al., 2002).
Development of Poly(amide-imide)s
The compound has been utilized in the synthesis of novel poly(amide-imide)s with high thermal stability, showcasing its application in the creation of new materials with desirable physical and thermal properties. These polymers have potential uses in various industries, including electronics and aerospace (Mehdipour-Ataei & Amirshaghaghi, 2004).
Coordination Chemistry and Luminescent Compounds
The chemistry of 2,6-bis(pyrazolyl)pyridines, related to the compound , has been explored for its applications in coordination chemistry. These derivatives have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions, indicating their potential in developing advanced materials and sensors (Halcrow, 2005).
Antioxidant Properties
Studies have identified derivatives of 2,5,6-Trimethyl-3-pyridinamine as potent antioxidants. These compounds offer promising avenues for developing therapeutic agents targeting oxidative stress-related diseases, highlighting their importance in medicinal chemistry (Wijtmans et al., 2004).
特性
IUPAC Name |
2,5,6-trimethylpyridin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-5-4-8(9)7(3)10-6(5)2;;/h4H,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRNYJZSMMGKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-Trimethyl-3-pyridinamine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

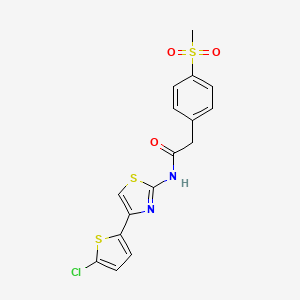
![N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2698983.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)


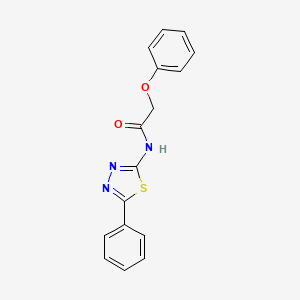
![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)
![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)
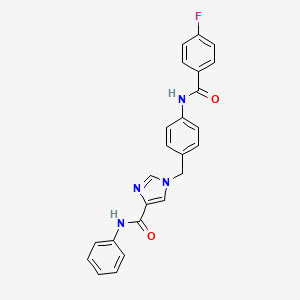

![N-(5-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2699001.png)
